molecular formula C9H6BrFO3 B12848586 2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid

2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid

Cat. No.: B12848586
M. Wt: 261.04 g/mol
InChI Key: HJBOFSWLLLFFKU-UHFFFAOYSA-N
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Description

2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid is an organic compound that features a bromine, fluorine, and methyl group attached to a phenyl ring, along with an oxoacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid typically involves the bromination and fluorination of a methyl-substituted phenyl ring, followed by the introduction of an oxoacetic acid group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other halogenated phenyl derivatives with oxoacetic acid groups, such as:

  • 2-(3-Chloro-5-fluoro-4-methylphenyl)-2-oxoacetic acid
  • 2-(3-Bromo-5-chloro-4-methylphenyl)-2-oxoacetic acid

Uniqueness

The uniqueness of 2-(3-Bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid lies in its specific combination of bromine, fluorine, and methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C9H6BrFO3

Molecular Weight

261.04 g/mol

IUPAC Name

2-(3-bromo-5-fluoro-4-methylphenyl)-2-oxoacetic acid

InChI

InChI=1S/C9H6BrFO3/c1-4-6(10)2-5(3-7(4)11)8(12)9(13)14/h2-3H,1H3,(H,13,14)

InChI Key

HJBOFSWLLLFFKU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1Br)C(=O)C(=O)O)F

Origin of Product

United States

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